Ethyl 3-(4-methoxyphenyl)-3-(piperidin-1-yl)propanoate

Description

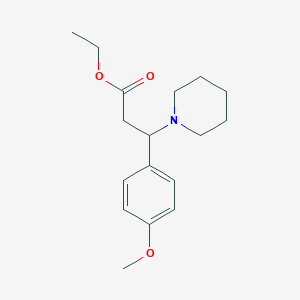

Ethyl 3-(4-methoxyphenyl)-3-(piperidin-1-yl)propanoate is a tertiary amine-containing ester derivative characterized by a propanoate backbone substituted at the 3-position with a 4-methoxyphenyl group and a piperidin-1-yl moiety.

Its synthesis likely involves nucleophilic substitution or coupling reactions, as observed in similar compounds .

Properties

Molecular Formula |

C17H25NO3 |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

ethyl 3-(4-methoxyphenyl)-3-piperidin-1-ylpropanoate |

InChI |

InChI=1S/C17H25NO3/c1-3-21-17(19)13-16(18-11-5-4-6-12-18)14-7-9-15(20-2)10-8-14/h7-10,16H,3-6,11-13H2,1-2H3 |

InChI Key |

YUDXVGNKPVNGOS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)OC)N2CCCCC2 |

Origin of Product |

United States |

Biological Activity

Ethyl 3-(4-methoxyphenyl)-3-(piperidin-1-yl)propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₅H₁₉NO₃ and a molecular weight of approximately 291.4 g/mol. The compound features:

- A propanoate group ,

- A piperidine ring , and

- A methoxyphenyl moiety .

The presence of the methoxy group enhances its lipophilicity, which is crucial for its interaction with biological targets.

Neuropharmacological Potential

Preliminary studies indicate that this compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. The methoxyphenyl group likely increases its affinity for specific receptors involved in neurotransmission.

The compound's mechanism of action appears to involve modulation of synaptic activity through its interactions with neurotransmitter receptors. Further research is needed to clarify its binding affinities and specific molecular targets.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acrylate with piperidine derivatives under basic conditions. This synthetic route highlights the compound's accessibility for research and industrial applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. The unique combination of functional groups contributes to its distinct biological activities compared to similar compounds .

| Compound | Activity | MIC (μM) | IC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| This compound | Neurotransmitter receptor modulation | TBD | TBD | TBD |

| Similar Compound A | Anticancer | 3.1 | >100 | >32 |

| Similar Compound B | Antimicrobial | TBD | TBD | TBD |

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacological properties of related piperidine derivatives. For instance, compounds similar in structure have shown promising anticancer and antimicrobial activities, providing a framework for further exploration of this compound .

Example Study: Neuropharmacological Evaluation

A study investigating the effects of piperidine derivatives on synaptic transmission found that modifications to the piperidine ring significantly influenced receptor binding affinities. This suggests that this compound could be optimized for enhanced efficacy in neuropharmacological applications .

Scientific Research Applications

Neuropharmacology

Research indicates that Ethyl 3-(4-methoxyphenyl)-3-(piperidin-1-yl)propanoate may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology. Its structural features may enhance its affinity for specific receptors involved in neurotransmission, making it a candidate for further investigation in therapeutic contexts.

Medicinal Chemistry

The compound's unique combination of functional groups allows for modifications that can enhance its efficacy. Studies have shown that derivatives of this compound can exhibit varying biological activities, highlighting its potential as a lead compound for drug development.

Binding Affinities and Mechanisms of Action

Understanding the binding affinities and mechanisms of action of this compound is essential for elucidating its pharmacological potential. Preliminary studies suggest that it may modulate synaptic activity through interactions with neurotransmitter systems.

Case Study: Neurotransmitter Interaction

A study investigated the interactions between this compound and serotonin receptors, revealing enhanced binding affinity compared to structurally similar compounds. This suggests its potential utility in developing treatments for mood disorders.

Case Study: Synthesis and Biological Evaluation

Another research effort focused on synthesizing analogs of this compound to evaluate their biological activities. The results indicated that modifications to the piperidine ring significantly impacted the compounds' efficacy in inhibiting specific receptor pathways, underscoring the importance of structural optimization in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Ethyl 3-(4-methoxyphenyl)-3-(piperidin-1-yl)propanoate with key structural analogs, highlighting differences in substituents, molecular weight, and applications:

*Calculated based on molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.